molecular formula C14H17N3O6 B1331549 Z-Gly-Gly-Gly-OH CAS No. 2566-20-3

Z-Gly-Gly-Gly-OH

Cat. No. B1331549
CAS RN: 2566-20-3
M. Wt: 323.3 g/mol
InChI Key: KPAYASDFVKQWMA-UHFFFAOYSA-N
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Description

The tri-peptide Z-Gly-Gly-Gly-OH, also known as a benzyloxycarbonyl-protected glycine tri-peptide, is a short chain of the amino acid glycine with a protecting group (Z-) on the N-terminus and a free carboxyl group (-OH) on the C-terminus. This structure is significant in the study of peptides and proteins, particularly in understanding the effects of terminal modifications on peptide structure and function .

Synthesis Analysis

The synthesis of related compounds often involves hydrothermal or co-precipitation methods, as seen in the synthesis of NaZnSiO(3)OH and ZnSn(OH)6. These methods can influence the morphology, size, and crystalline structure of the resulting compounds . Although the synthesis of Z-Gly-Gly-Gly-OH is not explicitly detailed in the provided papers, similar synthetic strategies could potentially be applied to the peptide synthesis with appropriate modifications.

Molecular Structure Analysis

The molecular structure of Z-Gly-Gly-Gly-OH in the gas phase has been investigated using infrared spectroscopy and density functional theory calculations. The peptide is found to form a γ-turn structure with a free C-terminal carboxyl group. This structure is stabilized by hydrogen bonding, which is a common feature in peptide structures and plays a crucial role in their conformational stability .

Chemical Reactions Analysis

The chemical reactions of Z-Gly-Gly-Gly-OH are not directly discussed in the provided papers. However, the reactivity of peptides typically involves the formation and breaking of peptide bonds, as well as interactions with other molecules through hydrogen bonding and other non-covalent interactions. The presence of the Z- protecting group and the free -OH group would influence the peptide's reactivity, particularly in coupling reactions for peptide elongation or modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides like Z-Gly-Gly-Gly-OH are influenced by their molecular structure. The presence of hydrogen bonds, as indicated by the IR spectra, suggests that the peptide has a strong capacity for interaction with other molecules, which could affect its solubility, stability, and binding capabilities. The free carboxyl group at the C-terminus also contributes to the peptide's acidity and potential for forming salts with bases .

Scientific Research Applications

Gas Phase IR Spectra and Structure

  • Gas Phase IR Spectra : A study on peptides capped with benzyloxycarbonyl (Z-) group, including Z-Pro-Leu-Gly-OH, utilized infrared (IR) spectroscopy and density functional theory calculations. It revealed that Z-Pro-Leu-Gly-OH forms a γ-turn structure with a free C-terminal carboxyl group in the gas phase, providing insights into its structural behavior (Chakraborty et al., 2012).

Enzyme Stability and Modification

  • Enzyme Stability : The enzyme stability of a related pentapeptide, Z-Gly-Gly-Phe-Phe-Ala · OH, was explored, highlighting a novel method of peptide stabilization against enzymolysis (English & Stammer, 1978).
  • Surface Modification : A method involving Z-Gly-OH for the production of amino groups on the CNT (Carbon Nanotube) surface was discussed. This approach increases the functionalizing substances' contact area with CNTs and offers advantages like maintaining crystal lattice integrity during functionalization (Gorshkova et al., 2021).

Peptide Hydrolysis and Reactions

  • Amide Bond Hydrolysis : A study explored the hydrolysis of peptides, including Gly-Gly, catalyzed by a Zr(IV)-substituted polyoxometalate. This research provides insights into the acceleration and mechanisms of peptide bond hydrolysis, which is crucial for understanding peptide stability and reactions (Ly et al., 2013).
  • Reactions with Amines : The reaction of a peptide, Z–Gly–Azy–Gly–OBzl, with amines was studied, highlighting the migration of the 1-acyl group to the reactant amine and formation of diaminopropionic acid derivatives (Nakajima et al., 1980).

Other Applications

  • Synthesis of Fluorogenic Substrates : Research on the synthesis of dipeptidic fluorogenic transglutaminase substrate Z-Glu(HMC)-Gly-OH demonstrates its utility for the kinetic characterization of inhibitors and amine-type acyl acceptor substrates (Wodtke et al., 2020).
  • Peptide Synthesis and Conformation : Studies on peptides like Z-Gly-Pro-Gly-Gly and Z-Gly-lPro-Gly-Gly-OMe provide insights into their conformations, such as β-turn structures, relevant for understanding peptide folding and stability (Perly et al., 1983).

Safety And Hazards

“Z-Gly-Gly-Gly-OH” should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O6/c18-11(16-8-13(20)21)6-15-12(19)7-17-14(22)23-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,15,19)(H,16,18)(H,17,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPAYASDFVKQWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305127
Record name Z-Gly-Gly-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-Gly-Gly-OH

CAS RN

2566-20-3
Record name N-[(Phenylmethoxy)carbonyl]glycylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2566-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 169175
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2566-20-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169175
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Z-Gly-Gly-Gly-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
SI Wayne, JS Fruton - … of the National Academy of Sciences, 1983 - National Acad Sciences
The rates of the thermolysin-catalyzed synthesis of peptides have been determined by means of HPLC. In the condensation of various N-substituted amino acids and peptides with L-…
Number of citations: 67 www.pnas.org
G Tan, F Paulus, A Petti, MA Wiethoff, A Lauer… - Chemical …, 2023 - pubs.rsc.org
… As summarized in Table 3, many amino acids and peptides such as Z-Gly-OH (51), ZD-Asp-OMe (52), Boc-Gly-Gly-OH (53), and Z-Gly-Gly-Gly-OH (54) were examined, giving the …
Number of citations: 12 pubs.rsc.org
H Dodziuk, O Demchuk, W KoŸmiñski, G Dolgonos - 2003 - researchgate.net
The first-generation dendrimer, benzene-sym-tris-N, N, N-carbonyltriglycylglycine N¢-1-adamantylamide, was synthesized by a modification of a described procedure. Its complexation …
Number of citations: 12 www.researchgate.net
RW ROESKE - Protection of Functional Groups in Peptide Synthesis, 1981 - Elsevier
… This interesting reaction is sequence-dependent, for no oligomers were detected when Z-Gly-Gly-Gly-OH was prepared in this way. During the preparation of the COOH-terminal …
Number of citations: 20 www.sciencedirect.com
T HIDA, K HAYASHI, K YUKISHIGE… - The Journal of …, 1995 - jstage.jst.go.jp
of 5a~ 5d by the DIC-HONBmethod and subsequent removal of the Fmoc-group with piperidine afforded amino analogues (7a~ 7d)(Fig. 3). After 7V-acylation with myristic acid in the …
Number of citations: 25 www.jstage.jst.go.jp
FF ROGERS JR - 1964 - search.proquest.com
One of the most challenging and exciting problems in the study of proteins is the determination of the relationship between their molecular structure and their physical, chemical, and …
Number of citations: 0 search.proquest.com
F Weygand, W Steglich - Chemische Berichte, 1960 - Wiley Online Library
Aktivierte Ester, vor allem die Thiophenylester von Z‐Aminosäuren oder Peptiden können mit vielen Aminosäuren oder Peptiden in heißem bis siedendem Eisessig meist unter …

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